Licarin A

Catalog No.
S1533957
CAS No.
M.F
C20H22O4
M. Wt
326.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Licarin A

Product Name

Licarin A

IUPAC Name

2-methoxy-4-[(2S,3S)-7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-2,3-dihydro-1-benzofuran-2-yl]phenol

Molecular Formula

C20H22O4

Molecular Weight

326.4 g/mol

InChI

InChI=1S/C20H22O4/c1-5-6-13-9-15-12(2)19(24-20(15)18(10-13)23-4)14-7-8-16(21)17(11-14)22-3/h5-12,19,21H,1-4H3/b6-5+/t12-,19-/m0/s1

InChI Key

ITDOFWOJEDZPCF-FNINDUDTSA-N

SMILES

CC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC(=C(C=C3)O)OC

Synonyms

isolicarin A, licarin A

Canonical SMILES

CC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC(=C(C=C3)O)OC

Isomeric SMILES

C/C=C/C1=CC2=C(C(=C1)OC)O[C@@H]([C@H]2C)C3=CC(=C(C=C3)O)OC

Licarin A is a naturally occurring neolignan, a type of organic compound found in several plant species, including nutmeg (). In recent years, scientific research has explored the potential of Licarin A in treating various infectious diseases, demonstrating promising results in pre-clinical studies.

Antiparasitic Activity

Research suggests that Licarin A exhibits activity against various parasites, including:

  • Trypanosoma cruzi: The causative agent of Chagas disease, a potentially life-threatening parasitic infection. Studies have shown that Licarin A and its derivatives can effectively kill the parasite's motile form (trypomastigote) with minimal toxicity to mammalian cells .
  • Schistosoma mansoni: A flatworm parasite responsible for schistosomiasis, a widespread disease affecting millions globally. Licarin A has shown moderate efficacy in reducing worm burden in infected mice, suggesting potential as an alternative treatment option .

Antibacterial and Antimycobacterial Potential

Studies indicate that Licarin A possesses antibacterial and antimycobacterial properties, making it a potential candidate for treating infections caused by bacteria and mycobacteria, including:

  • Rapidly growing mycobacteria (RGM): These bacteria can form biofilms, making them resistant to antibiotics and causing various infections. Licarin A and its derivatives have shown promising activity against RGM species, potentially offering new avenues for combating biofilm-associated infections .

Anti-leishmanial Activity

Leishmaniasis is a parasitic disease affecting millions worldwide. Research suggests that Licarin A effectively kills the parasite Leishmania major, responsible for cutaneous leishmaniasis, in its various stages. Additionally, Licarin A appears to modulate the immune response, potentially enhancing its effectiveness against the parasite .

Licarin A is a naturally occurring compound classified as a dihydrobenzofuran neolignan. It is primarily derived from the plant Nectandra glabrescens, which belongs to the Lauraceae family. The chemical structure of Licarin A features a complex arrangement that includes a phenolic hydroxyl group, contributing to its biological activities. Its molecular formula is C16H16O4C_{16}H_{16}O_4, and it exhibits significant structural complexity due to the presence of multiple functional groups that enhance its reactivity and biological interactions .

, particularly oxidative coupling, which is essential for its synthesis. The primary synthetic route involves the oxidative coupling of isoeugenol, facilitated by horseradish peroxidase or other oxidizing agents. This reaction forms the characteristic dihydrobenzofuran core of Licarin A. Additionally, Licarin A can participate in several transformations, including methylation, acetylation, and allylation, which modify its biological properties and enhance its pharmacological potential .

Licarin A has demonstrated a range of biological activities, including:

  • Antimicrobial Properties: It exhibits significant activity against various pathogens, including Trypanosoma cruzi, the causative agent of Chagas disease. Studies show that Licarin A has an IC50 value of approximately 5.0μM5.0\,\mu M against trypomastigotes, indicating potent trypanocidal activity .
  • Antimycobacterial Effects: Licarin A derivatives have been shown to be more effective than traditional antibiotics such as sulfamethoxazole against rapidly growing mycobacteria .
  • Cytotoxicity: While exhibiting antimicrobial properties, Licarin A also demonstrates cytotoxic effects on mammalian cells, with varying degrees of toxicity depending on structural modifications .

The synthesis of Licarin A typically involves:

  • Oxidative Coupling: The primary method for synthesizing Licarin A is through the oxidative coupling of isoeugenol.
  • Semi-Synthetic Modifications: Various semi-synthetic derivatives are produced through classical organic reactions such as methylation and acetylation. These modifications can enhance its biological activity and alter its pharmacokinetic properties .
  • Biomimetic Oxidation: New metabolic pathways have been identified through biomimetic oxidation reactions, which can lead to novel derivatives with distinct biological profiles .

Licarin A has potential applications in:

  • Pharmaceutical Development: Due to its trypanocidal and antimycobacterial properties, Licarin A and its derivatives are being explored for developing new treatments for infectious diseases.
  • Natural Product Chemistry: Its unique structure makes it a valuable compound for studying natural product synthesis and modification.
  • Biochemical Research: Investigating the biochemical pathways influenced by Licarin A can provide insights into its mechanisms of action and potential therapeutic targets .

Research has indicated that Licarin A interacts with various biological targets, including enzymes involved in metabolic pathways of pathogens. Interaction studies often focus on:

  • Enzyme Inhibition: Licarin A may inhibit specific enzymes critical for pathogen survival.
  • Cellular Uptake Mechanisms: Understanding how Licarin A penetrates cell membranes can reveal its cytotoxic effects and help optimize its delivery in therapeutic contexts .

Licarin A shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure TypeKey ActivitiesUnique Features
BurchellinNeolignanTrypanocidalDerived from different plant sources
HonokiolBiphenyl neolignanAntiviral, anti-inflammatoryExhibits different pharmacological profiles
EugenolPhenolic compoundAntimicrobial, analgesicSimpler structure compared to Licarin A
IsoeugenolPhenolic compoundAntioxidantPrecursor in the synthesis of Licarin A

Licarin A's uniqueness lies in its specific arrangement of functional groups that enhance both its antimicrobial activity and cytotoxicity compared to these similar compounds .

XLogP3

4.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

326.15180918 g/mol

Monoisotopic Mass

326.15180918 g/mol

Heavy Atom Count

24

Wikipedia

Licarin A

Dates

Modify: 2023-08-15

Explore Compound Types